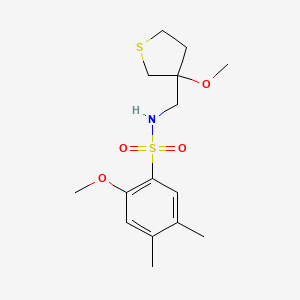

![molecular formula C20H24FN3O B2489610 2-[4-(2,4-二甲基苯基)哌嗪-1-基]-N-(4-氟苯基)乙酰胺 CAS No. 890603-10-8](/img/structure/B2489610.png)

2-[4-(2,4-二甲基苯基)哌嗪-1-基]-N-(4-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential pharmacological properties, including antipsychotic, antiallergic, and cognitive enhancement effects.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the use of microwave irradiation techniques or conventional synthesis methods. These methods typically yield compounds characterized by spectral data such as IR, (1)H NMR, and MS, and their purity is confirmed by microanalysis . For example, a series of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides were synthesized and evaluated for their potential as atypical antipsychotic agents .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their pharmacological activity. The presence of substituents on the phenyl rings, as well as the nature of the acetamide linkage, can significantly influence the biological activity of these compounds. For instance, the substitution of the thiazolyl group has been explored for antipsychotic activity , while the introduction of a fluorophenyl group has been associated with antiallergic properties .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions during their synthesis, including the Whol Ziegler reaction, the Williamson reaction, and aminolysis . These reactions allow for the introduction of different substituents and functional groups, which can be tailored to achieve desired pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For example, the descriptor-based similarities study for blood-brain permeation suggests that the synthesized piperazine derivatives share good similarity with standard atypical antipsychotics, which is essential for their effectiveness in treating central nervous system disorders .

科学研究应用

当然!以下是关于 2-[4-(2,4-二甲基苯基)哌嗪-1-基]-N-(4-氟苯基)乙酰胺的科学研究应用的综合分析:

神经药理学

该化合物已显示出作为各种神经递质受体配体的潜力,特别是 5-羟色胺和多巴胺受体。 其结构使其能够与这些受体相互作用,使其成为研究神经系统疾病(如抑郁症、焦虑症和精神分裂症)的候选药物 .

癌症研究

研究表明,该化合物的衍生物具有抗癌特性。它们已被测试过其抑制癌细胞生长,特别是在乳腺癌和前列腺癌中的能力。 该化合物干扰细胞增殖途径的能力使其成为抗癌药物开发的有希望的候选药物 .

抗菌活性

该化合物已对其抗菌特性进行了评估。研究表明,它可以抑制各种细菌和真菌菌株的生长。 这使其成为开发新型抗生素的潜在候选药物,特别是在抗生素耐药性不断上升的情况下 .

心血管研究

在心血管研究中,该化合物已被研究其对血压和心率的影响。 它与肾上腺素受体的相互作用表明它可用于开发治疗高血压和其他心血管疾病的药物 .

疼痛管理

该化合物已被研究其镇痛特性。 通过与阿片受体相互作用,它有可能被开发成新型的止痛药,为传统阿片类药物提供一种替代方法,并且可能具有更少的副作用 .

精神疾病

鉴于其与神经递质系统的相互作用,该化合物还在被探索其在治疗精神疾病(如双相情感障碍和强迫症 (OCD))中的潜力。 其调节神经递质活性的能力可以为这些疾病提供新的治疗选择 .

抗炎应用

研究表明,该化合物可以通过抑制炎症反应中涉及的特定途径来减轻炎症。 这使其成为开发新型抗炎药物的候选药物,这可能有助于治疗关节炎和炎症性肠病等疾病 .

药物递送系统

该化合物的化学特性使其适合用于药物递送系统。 它可以被修饰以提高其他药物的递送和疗效,特别是在靶向特定组织或细胞时,从而提高整体治疗效果 .

作用机制

Target of Action

Similar compounds have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity .

Biochemical Pathways

Alpha1-adrenergic receptors, which are potential targets of this compound, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that these compounds may have good bioavailability.

属性

IUPAC Name |

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O/c1-15-3-8-19(16(2)13-15)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHFVHHEYTXLKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)

![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)

![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)

![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)

![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)

![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2489545.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2489548.png)

![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)